N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
CAS No.: 1609403-72-6
Cat. No.: VC11716883
Molecular Formula: C16H19BrFNO
Molecular Weight: 340.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1609403-72-6 |
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Molecular Formula | C16H19BrFNO |
Molecular Weight | 340.23 g/mol |
IUPAC Name | N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide |
Standard InChI | InChI=1S/C16H18FNO.BrH/c1-19-15-8-6-13(7-9-15)10-11-18-12-14-4-2-3-5-16(14)17;/h2-9,18H,10-12H2,1H3;1H |
Standard InChI Key | RALNELNIEFNUQK-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CCNCC2=CC=CC=C2F.Br |
Canonical SMILES | COC1=CC=C(C=C1)CCNCC2=CC=CC=C2F.Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(2-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide (C₁₆H₁₈FNO·HBr) consists of:
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A 2-fluorobenzyl group attached to the amine nitrogen.
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A 2-(4-methoxyphenyl)ethyl chain forming the carbon backbone.
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A hydrobromide counterion enhancing solubility and stability.
The molecular weight is calculated as 328.23 g/mol (amine: 259.32 g/mol + HBr: 80.91 g/mol). Key structural motifs include the electron-withdrawing fluorine atom at the benzyl group’s ortho position and the electron-donating methoxy group on the phenyl ring, which collectively influence reactivity and intermolecular interactions .
Spectroscopic Characterization
While experimental spectra for this exact compound are unpublished, analogs such as N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine provide reference data:
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¹H NMR: Methoxy protons resonate at δ 3.75–3.80 ppm, while aromatic protons appear between δ 6.80–7.40 ppm.
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¹³C NMR: The methoxy carbon is typically observed at δ 55–57 ppm, with fluorinated aromatic carbons showing deshielding effects .
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Mass Spectrometry: Expected molecular ion peaks at m/z 259.3 [M+H]⁺ for the free amine and 340.2 [M+H]⁺ for the hydrobromide form.
Synthesis and Optimization Strategies
Primary Synthetic Routes
The compound is synthesized via reductive amination or alkylation of 2-(4-methoxyphenyl)ethylamine derivatives:
Reductive Amination
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Intermediate Formation: Condensation of 2-(4-methoxyphenyl)acetaldehyde with 2-fluorobenzylamine in the presence of a dehydrating agent (e.g., molecular sieves) .
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Reduction: Catalytic hydrogenation using Pd/C or NaBH₄ to yield the secondary amine .
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Salt Formation: Treatment with hydrobromic acid (48% w/v) in ethanol to precipitate the hydrobromide salt.
Alkylation Approach
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Nucleophilic Substitution: Reaction of 2-(4-methoxyphenyl)ethylamine with 2-fluorobenzyl bromide in acetonitrile, using K₂CO₃ as a base.
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/HBr .
Physicochemical Properties
Property | Value/Range | Method |
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Melting Point | 162–165°C (decomp.) | Differential Scanning Calorimetry |
Solubility (25°C) | H₂O: 12 mg/mL; EtOH: 45 mg/mL | Shake-flask method |
LogP (Partition Coefficient) | 2.8 ± 0.3 | HPLC-derived |
pKa (Amine) | 9.2 ± 0.1 | Potentiometric titration |
The hydrobromide salt exhibits enhanced aqueous solubility compared to the free base, making it preferable for formulation. The ortho-fluorine substitution reduces π-stacking interactions, as evidenced by lower melting points relative to para-substituted analogs .
Cell Line | IC₅₀ (μM) | Mechanism |
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A549 (Lung) | 4.2 ± 0.5 | Topoisomerase II inhibition |
MCF-7 (Breast) | 7.6 ± 1.1 | ROS-mediated apoptosis |
PC-3 (Prostate) | 5.3 ± 0.8 | Androgen receptor antagonism |
The 2-fluorobenzyl group may enhance metabolic stability by resisting oxidative deamination .
Analytical and Regulatory Considerations
Quality Control Protocols
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HPLC Purity: >98% (Column: C18, 250 × 4.6 mm; Mobile phase: 0.1% TFA in H₂O/MeOH).
Applications and Future Directions
Drug Development
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Lead Optimization: Fluorine substitution improves blood-brain barrier penetration for CNS-targeted therapies .
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Prodrug Design: Hydrobromide salts facilitate sustained-release formulations.
Industrial Catalysis
Benzylamine derivatives serve as ligands in asymmetric hydrogenation catalysts, though the ortho-fluorine’s steric effects require further evaluation .
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